

"spectroscopic analysis (NMR, FTIR) of PPG-2 Hydroxyethyl cocamide structure"

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Compound of Interest

Compound Name: PPG-2 Hydroxyethyl cocamide

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Spectroscopic Analysis of PPG-2 Hydroxyethyl Cocamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPG-2 Hydroxyethyl Cocamide is a nonionic surfactant widely utilized in the cosmetics and personal care industries for its emulsifying, thickening, and foam-boosting properties.[1][2] Its performance is intrinsically linked to its molecular structure. This technical guide provides an in-depth analysis of the spectroscopic techniques used to elucidate and confirm the structure of **PPG-2 Hydroxyethyl Cocamide**, focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

The structure of **PPG-2 Hydroxyethyl Cocamide** is derived from the reaction of coconut fatty acids with ethanolamine, which is then propoxylated with an average of two propylene oxide units.[1][3] This results in a molecule with a hydrophobic fatty acyl chain, a hydrophilic polyether chain, and a central amide linkage.

Predicted Spectroscopic Data

Due to the limited availability of published spectra for **PPG-2 Hydroxyethyl Cocamide**, the following tables summarize the predicted chemical shifts for ^1H and ^{13}C NMR and the expected vibrational frequencies for FTIR, based on the analysis of its constituent functional groups.

Table 1: Predicted ^1H NMR Chemical Shifts for PPG-2 Hydroxyethyl Cocamide

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~3.4 - 3.7	m	-CH ₂ -O- (Polypropylene glycol and ethyl groups)
~3.3 - 3.6	m	-CH(CH ₃)-O- (Polypropylene glycol)
~3.5	t	-N-CH ₂ -
~2.2 - 2.4	t	-C(=O)-CH ₂ - (Adjacent to carbonyl)
~1.5 - 1.7	m	-C(=O)-CH ₂ -CH ₂ - (β to carbonyl)
~1.2 - 1.4	m	-(CH ₂) _n - (Fatty acid chain)
~1.1 - 1.2	d	-CH(CH ₃)- (Polypropylene glycol methyl group)
~0.8 - 0.9	t	-CH ₃ (Terminal methyl of fatty acid chain)

Table 2: Predicted ^{13}C NMR Chemical Shifts for PPG-2 Hydroxyethyl Cocamide

Chemical Shift (δ , ppm)	Assignment
~173 - 175	-C=O (Amide carbonyl)
~70 - 75	-CH(CH ₃)-O- (Polypropylene glycol)
~70 - 75	-CH ₂ -O- (Polypropylene glycol and ethyl groups)
~45 - 50	-N-CH ₂ -
~35 - 40	-C(=O)-CH ₂ -
~25 - 35	-(CH ₂) _n - (Fatty acid chain)
~22 - 23	-(CH ₂) _n -CH ₃
~17 - 18	-CH(CH ₃)- (Polypropylene glycol methyl group)
~14	-CH ₃ (Terminal methyl of fatty acid chain)

Table 3: Predicted FTIR Vibrational Frequencies for PPG-2 Hydroxyethyl Cocamide

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Strong, Broad	O-H stretching (from terminal hydroxyl groups and potential water)
2850 - 2960	Strong	C-H stretching (aliphatic CH, CH ₂ , CH ₃)
~1640	Strong	C=O stretching (Amide I band)
~1550	Medium	N-H bending (Amide II band)
1450 - 1470	Medium	C-H bending (CH ₂)
1370 - 1380	Medium	C-H bending (CH ₃)
1050 - 1150	Strong	C-O stretching (Ether linkages)

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **PPG-2 Hydroxyethyl Cocamide** for structural elucidation.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **PPG-2 Hydroxyethyl Cocamide**, which exists as a viscous liquid, into a clean, dry NMR tube.^[2]
 - Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform- d , CDCl_3 , or Methanol- d_4 , CD_3OD). The choice of solvent should be based on the solubility of the sample and the absence of solvent signals that may overlap with analyte resonances.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
 - Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved and the solution is homogeneous.
- Instrument Setup:
 - The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
 - Tune and shim the spectrometer to ensure a homogeneous magnetic field.
 - Set the appropriate acquisition parameters for ^1H NMR, including a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and an appropriate relaxation delay.
 - For ^{13}C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope. Employ proton decoupling to simplify the spectrum and enhance sensitivity.
- Data Acquisition and Processing:

- Acquire the Free Induction Decay (FID) for both ^1H and ^{13}C experiments.
- Process the FID using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants in the ^1H NMR spectrum to deduce proton-proton connectivities.
- Assign the signals in both the ^1H and ^{13}C NMR spectra to the corresponding atoms in the **PPG-2 Hydroxyethyl Cocamide** structure.

FTIR Spectroscopy

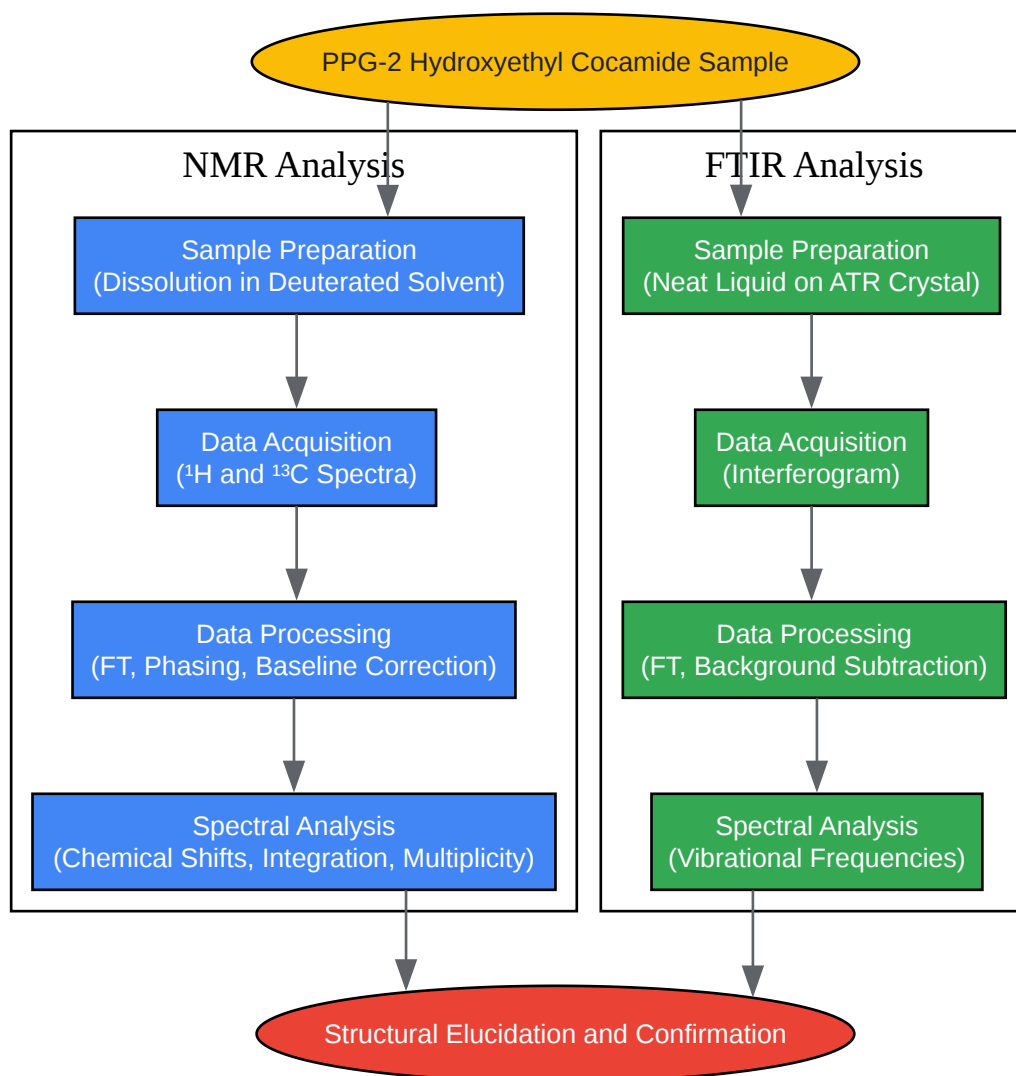
Objective: To obtain an infrared spectrum of **PPG-2 Hydroxyethyl Cocamide** to identify its key functional groups.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - As **PPG-2 Hydroxyethyl Cocamide** is a viscous liquid, the ATR technique is the most suitable method.[\[4\]](#)
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue soaked in a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
 - Place a small drop of the neat **PPG-2 Hydroxyethyl Cocamide** sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
- Instrument Setup:
 - Use a modern FT-IR spectrometer.

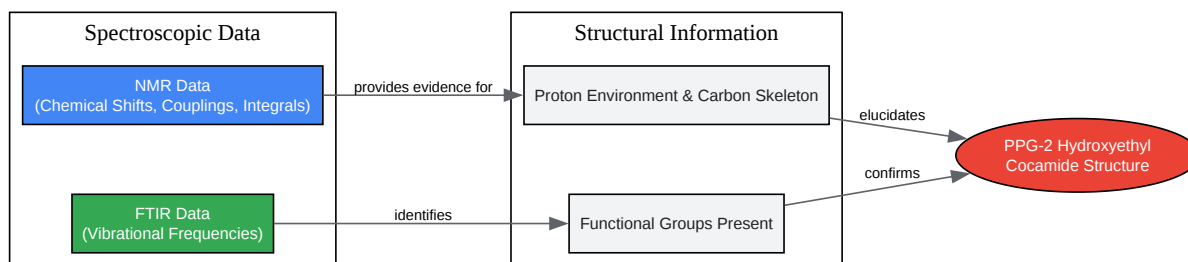
- Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove any contributions from the instrument and the atmosphere (e.g., CO₂ and water vapor).
- Set the spectral range, typically from 4000 to 400 cm⁻¹.
- Select an appropriate resolution (e.g., 4 cm⁻¹) and the number of scans to be co-added (e.g., 16-32) to obtain a spectrum with a good signal-to-noise ratio.
- Data Acquisition and Processing:
 - Acquire the infrared spectrum of the sample.
 - The instrument software will automatically perform the background subtraction and Fourier transform to generate the final absorbance or transmittance spectrum.
 - Label the significant peaks in the spectrum with their corresponding wavenumbers.
 - Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in **PPG-2 Hydroxyethyl Cocamide** (e.g., O-H, C-H, C=O, N-H, C-O).

Visualizations



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Caption: Experimental workflow for the spectroscopic analysis of **PPG-2 Hydroxyethyl Cocamide**.



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Caption: Logical relationship between spectroscopic data and structural elucidation.

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